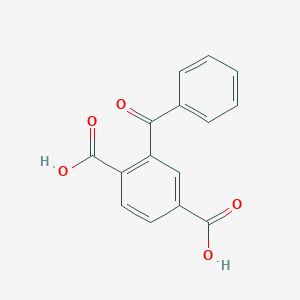
2-Benzoylterephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoylterephthalic acid is an organic compound with the molecular formula C15H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoyl group
作用机制
Mode of Action
Biochemical Pathways
The biochemical pathways affected by 2-Benzoylterephthalic acid are currently unknown. Given the presence of benzoyl and carboxylic acid groups in the molecule, it is possible that it could participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylterephthalic acid typically involves the Friedel-Crafts acylation of terephthalic acid. In this reaction, terephthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H4(COOH)2+C6H5COClAlCl3C6H4(COOH)(COC6H5)+HCl
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common. Industrial methods would likely involve optimization of the Friedel-Crafts acylation process to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Benzoylterephthalic acid can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoylterephthalic acid can be converted to terephthalic acid and benzoic acid.
Reduction: The reduction of the carbonyl group yields 2-(hydroxyphenyl)terephthalic acid.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituents introduced.
科学研究应用
2-Benzoylterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of high-performance materials, such as modified polyesters and resins.
相似化合物的比较
Similar Compounds
Terephthalic Acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Isophthalic Acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic Acid: Another isomer, used in the manufacture of plasticizers and resins.
Uniqueness
2-Benzoylterephthalic acid is unique due to the presence of the benzoyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
属性
IUPAC Name |
2-benzoylterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)12-8-10(14(17)18)6-7-11(12)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPGTPJKLLPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
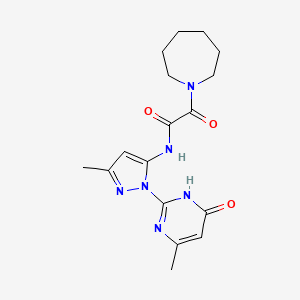
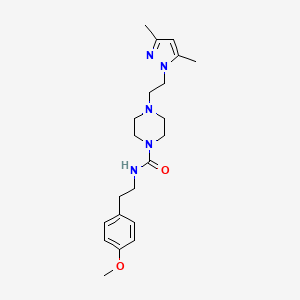
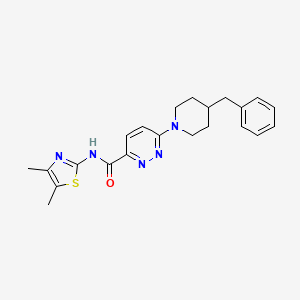
![N-[(1-Methylpyrrol-3-yl)methyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide](/img/structure/B2685973.png)
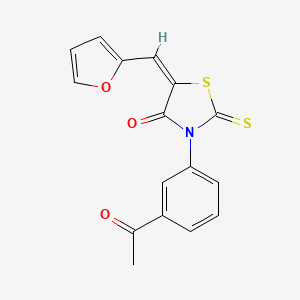
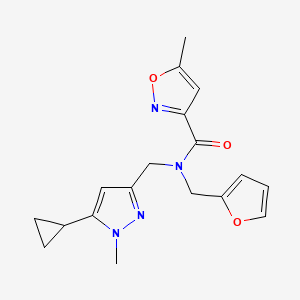
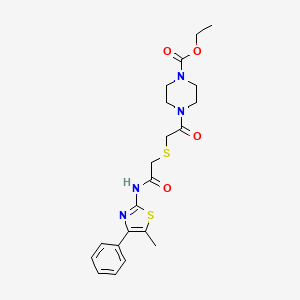
![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2685982.png)
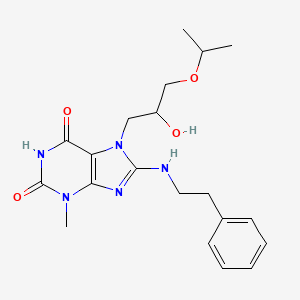
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
![N'-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2685986.png)
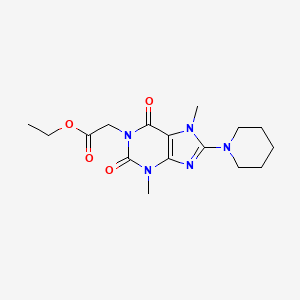
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)
